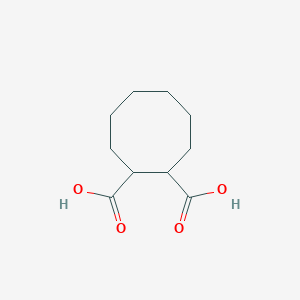
Cyclooctane-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooctane-1,2-dicarboxylic acid is an organic compound with the molecular formula C10H16O4 It is a dicarboxylic acid derived from cyclooctane, featuring two carboxyl groups attached to the first and second carbon atoms of the cyclooctane ring
準備方法
Synthetic Routes and Reaction Conditions: Cyclooctane-1,2-dicarboxylic acid can be synthesized through the oxidative cleavage of cyclooctene using hydrogen peroxide in the presence of a tungsten-based catalyst . This method involves the formation of a hydroperoxyalcohol intermediate, which undergoes further oxidation and cleavage to yield the dicarboxylic acid. The reaction conditions typically include a temperature range of 50-80°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, the production of this compound may involve the aerobic oxidation of cyclooctane using molecular oxygen or other oxidizing agents. This process can be catalyzed by various metal complexes, such as molybdenum or cobalt-based catalysts . The reaction is carried out under controlled conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: Cyclooctane-1,2-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form cyclooctane-1,2-dione under strong oxidizing conditions.
Reduction: Reduction of the carboxyl groups can yield cyclooctane-1,2-diol.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and metal-based catalysts (e.g., tungsten, molybdenum) are commonly used
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alcohols, amines, and acid chlorides are typical reagents for esterification and amidation reactions.
Major Products Formed:
Oxidation: Cyclooctane-1,2-dione
Reduction: Cyclooctane-1,2-diol
Substitution: Various esters and amides
科学的研究の応用
Cyclooctane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving dicarboxylic acids.
作用機序
The mechanism of action of cyclooctane-1,2-dicarboxylic acid in chemical reactions involves the activation of the carboxyl groups, which can undergo nucleophilic attack or participate in redox reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the carboxyl groups are converted to carbonyl groups through the formation of intermediate species such as hydroperoxides .
類似化合物との比較
Cyclooctane-1,2-dicarboxylic acid can be compared with other dicarboxylic acids such as:
Cyclohexane-1,2-dicarboxylic acid: Similar in structure but with a smaller ring size, leading to different reactivity and physical properties.
Cyclopentane-1,2-dicarboxylic acid: Even smaller ring size, resulting in higher ring strain and different chemical behavior.
Adipic acid (hexane-1,6-dicarboxylic acid): A linear dicarboxylic acid commonly used in the production of nylon and other polymers.
This compound is unique due to its larger ring size, which imparts distinct steric and electronic properties, making it valuable for specific synthetic applications.
特性
IUPAC Name |
cyclooctane-1,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8(7)10(13)14/h7-8H,1-6H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWFYIXNPRJUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














